molecular formula C14H17IN2O2 B12056899 Proquinazid D7

Proquinazid D7

Cat. No.: B12056899
M. Wt: 379.24 g/mol
InChI Key: FLVBXVXXXMLMOX-JVLKTEDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Proquinazid D7 involves the replacement of the propoxy protons in proquinazid with deuterium. This can be achieved through a multi-step synthesis process. One method involves the use of sodium 6-hydroxyhexanoate and sodium hydride in anhydrous dimethylformamide (DMF) to prepare a hapten that displays the entire 6-iodoquinazolin-4(3H)-one moiety .

Industrial Production Methods: Industrial production of this compound typically involves isotope labeling techniques. These techniques ensure that the physical properties of the labeled compound closely match those of the non-labeled counterpart, allowing for accurate quantitative analysis in various applications .

Chemical Reactions Analysis

Types of Reactions: Proquinazid D7 undergoes various chemical reactions, including substitution and complex formation. The isotope-labeled nature of the compound makes it particularly useful in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sodium hydride, anhydrous DMF, and sodium 6-hydroxyhexanoate . These reagents facilitate the substitution reactions necessary for the synthesis and analysis of the compound.

Major Products Formed: The major products formed from reactions involving this compound are typically isotope-labeled analogs of the original compound. These products are used in various analytical applications to ensure accurate quantification and analysis .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Proquinazid D7 include other isotope-labeled analogs of fungicides and pesticides. These compounds are used in various analytical techniques to ensure accurate quantification and analysis .

Uniqueness: this compound is unique due to its isotope-labeled nature, which allows for precise and accurate analysis in scientific research. Its ability to overcome matrix effects in analytical techniques makes it a valuable tool in the quantitative analysis of pesticides .

Properties

Molecular Formula

C14H17IN2O2

Molecular Weight

379.24 g/mol

IUPAC Name

2-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-6-iodo-3-propylquinazolin-4-one

InChI

InChI=1S/C14H17IN2O2/c1-3-7-17-13(18)11-9-10(15)5-6-12(11)16-14(17)19-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3/i2D3,4D2,8D2

InChI Key

FLVBXVXXXMLMOX-JVLKTEDCSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=NC2=C(C=C(C=C2)I)C(=O)N1CCC

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)I)N=C1OCCC

Origin of Product

United States

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